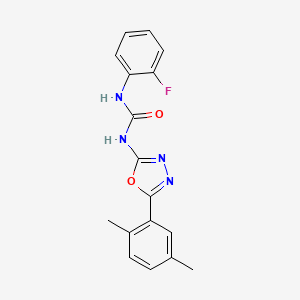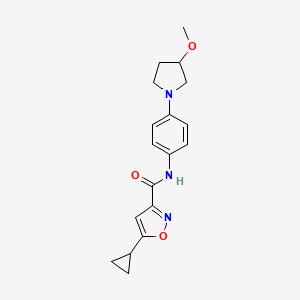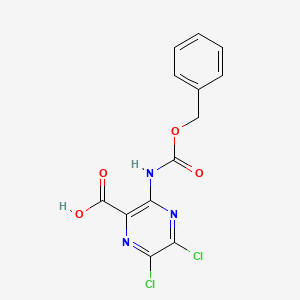
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C17H15FN4O2 and its molecular weight is 326.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urea Derivatives in Medicinal Chemistry
Urea derivatives, due to their unique hydrogen bonding capabilities, are crucial in drug design for modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Their incorporation into small molecules helps in making effective drug-target interactions across a broad range of bioactivities, including modulation of enzymes, kinases, and epigenetic enzymes like HDAC, PRMT, or DOT1L (Jagtap et al., 2017).
Oxadiazole Derivatives and Their Therapeutic Potential
1,3,4-Oxadiazoles, characterized by their five-membered aromatic ring structure, are prominent in medicinal chemistry due to their capacity to bind effectively with various enzymes and receptors. This binding is facilitated through multiple weak interactions, enabling 1,3,4-oxadiazole derivatives to exhibit a wide array of bioactivities. Research in developing these derivatives has highlighted their potential in treating diseases with significant therapeutic value, covering antifungal, antibacterial, antitubercular, anti-inflammatory, antiviral, and anticancer activities among others (Verma et al., 2019).
Applications in Biosensors and Environmental Technology
Urea and its derivatives find applications in biosensors, particularly in detecting and quantifying urea concentrations due to their critical roles in various biological and environmental processes. Advances in biosensor technology utilize urease as a bioreceptor element, alongside different nanoparticles and conducting polymers, to enhance the sensitivity and specificity of urea detection. This is crucial for monitoring environmental health, food preservation, and medical diagnostics (Botewad et al., 2021).
Significance in Energy Storage and Fuel Cell Technology
The exploration of urea as a hydrogen carrier presents an innovative approach to sustainable energy supply, offering a safe, non-toxic, and stable medium for hydrogen storage and transportation. This research avenue holds potential for addressing future energy needs through the utilization of urea's chemical properties for effective hydrogen release and fuel cell applications (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-10-7-8-11(2)12(9-10)15-21-22-17(24-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDRPSYHRNHCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)



![N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2704311.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2704313.png)
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2704315.png)
